Tubocurarine

Neuromuscular Blockade Pediatric Anesthesia Pharmacokinetics

Neuromuscular pharmacology demands well-characterized reference compounds. Tubocurarine delivers the definitive benchmark with precisely quantified kinetics and multi-receptor selectivity. • Muscle nAChR IC₅₀ = 41 ± 2 nM, ℓon = 1.2 × 10⁸ M⁻¹s⁻¹, ℓoff = 5.9/s - gold-standard orthosteric antagonist • Receptor selectivity panel: muscle nAChR IC₅₀ = 0.39 μM; α7 nAChR IC₅₀ = 7.77 μM; 5-HT₃AR IC₅₀ = 22.63 nM • Long duration (>60 min recovery) supports extended protocols without re-dosing Supplied with analytical certificate. Global shipping from stock. For R&D use only.

Molecular Formula C37H41N2O6+
Molecular Weight 609.7 g/mol
CAS No. 57-95-4
Cat. No. B1210278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubocurarine
CAS57-95-4
Synonymsd-Tubocurare
d-Tubocurarine
Tubocurare
Tubocurarine
Tubocurarine Chloride
Molecular FormulaC37H41N2O6+
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC
InChIInChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41)/p+1/t28-,29+/m0/s1
InChIKeyJFJZZMVDLULRGK-URLMMPGGSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolublity (25 °C): approx 50 mg/l water;  but supersaturated solustions are formed readily. Solubility also reported as approximately 1 g/40 ml water;  approximately 1 g/75 ml ethanol. Also soluble in methanol. Insoluble in pyridine, chloroform, benzene, acetone, ether. /Chloride, d-Form/
Crystals, dec about 236 °C (effervescence);  specific optical rotation: +185 deg @ 25 °C/D ;  to +195 °C (c=0.5 in H2O), UV max (acidified 0.005% aq soln): 280 nm (A= ~89, 1%, 1 cm). Soluble in water, dil sodium hydroxide, Sparingly sol in alcohol, in dil HCl, chlorform. Practically insoluble in benzene, ether. /Dimethyl ether/
INSOL IN DIETHYL ETHER /CHLORIDE/
3.23e-04 g/L

Tubocurarine: Prototype Non-Depolarizing Neuromuscular Blocker


Tubocurarine (d-Tubocurarine, CAS 57-95-4) is a bisbenzylisoquinoline alkaloid that serves as the classic prototype non-depolarizing neuromuscular blocking agent [1]. It acts as a competitive antagonist of acetylcholine at postsynaptic nicotinic acetylcholine receptors (nAChRs) on the motor endplate, thereby inhibiting neuromuscular transmission and inducing skeletal muscle relaxation [2]. Historically, it was the first neuromuscular blocker introduced into clinical anesthesia in 1943 [3], revolutionizing surgical practice by enabling controlled muscle relaxation [4]. Although largely replaced clinically by newer agents with improved safety profiles, tubocurarine remains an indispensable reference standard in pharmacology research and a benchmark for understanding structure-activity relationships within the neuromuscular blocker class [5].

Prototype non-depolarizing nAChR competitive antagonist
Long-acting neuromuscular blockade reference standard
Cys-loop receptor pharmacology probe (nAChR, 5-HT3R)
Benchmark for bisbenzylisoquinoline alkaloid SAR studies

Tubocurarine: Non-Substitutability & Pharmacological Differences


Tubocurarine is not interchangeable with other non-depolarizing neuromuscular blockers due to its distinct pharmacological fingerprint. Quantitatively, it demonstrates a unique combination of long duration of action (>60 minutes recovery time in pediatric studies), intermediate potency at the nAChR (IC50 = 41 ± 2 nM), and a characteristic hemodynamic profile involving both histamine release and ganglionic blockade that newer agents were specifically designed to avoid [1][2][3]. For example, its recovery time is significantly longer than that of vecuronium (25.5 min) and atracurium (37.5 min) [1], and it causes a distinct tachycardia (+31-34.9%) that contrasts with the minimal heart rate changes seen with atracurium or vecuronium [1]. Furthermore, its potency at the 5-HT3 receptor (IC50 = 22.63 nM) is 5- to 87-fold greater than certain structurally related bisbenzylisoquinoline alkaloids [4], highlighting that even compounds within the same chemical class cannot be assumed to have equivalent biological activity. These quantifiable differences necessitate careful selection based on specific experimental or clinical objectives.

! Recovery duration may exceed 60 min, differing substantially from intermediate-acting blockers like atracurium or vecuronium.
! Distinct hemodynamic profile (histamine release, ganglionic blockade) causes tachycardia and hypotension not observed with newer agents.
! 5-HT3 receptor potency varies significantly among structurally related bisbenzylisoquinoline alkaloids, limiting class-level interchangeability.

Tubocurarine: Comparative Quantitative Evidence Guide


Recovery Time vs. Atracurium and Vecuronium

In a head-to-head clinical trial, the recovery time to 25% of baseline twitch height (T1/Tc 25%) following an intubating dose of d-tubocurarine (0.8 mg/kg) exceeded 60 minutes in children. This was significantly longer than the recovery times for atracurium (0.4 mg/kg) at 37.5 ± 7.0 minutes and vecuronium (0.07 mg/kg) at 25.5 ± 6.3 minutes [1].

Recovery Time
Head-to-head
d-Tubocurarine >60 min
Atracurium 37.5 ± 7.0 min
Vecuronium 25.5 ± 6.3 min
Supports long-acting reference standard role; not suited for rapid-sequence protocols.
Pediatric cohort, halothane/N2O anesthesia.
Neuromuscular Blockade Pediatric Anesthesia Pharmacokinetics

nAChR Binding Kinetics vs. Pancuronium

Using rapid perfusion patch-clamp electrophysiology on BC3H-1 cells expressing embryonic mouse muscle nAChRs, the equilibrium inhibition constant (IC50) and kinetic rate constants were directly compared. For (+)-tubocurarine, IC50 = 41 ± 2 nM, with association rate (ℓon) = 1.2 ± 0.2 × 10^8 M^-1 s^-1 and dissociation rate (ℓoff) = 5.9 ± 1.3/s. In contrast, pancuronium exhibited a significantly higher affinity, with IC50 = 5.5 ± 0.5 nM, ℓon = 2.7 ± 0.9 × 10^8 M^-1 s^-1, and ℓoff = 2.1 ± 0.7/s. All differences were significant at p < 0.001 [1].

Binding Kinetics
Head-to-head
d-TC IC₅₀ 41 ± 2 nM
Pancuronium IC₅₀ 5.5 ± 0.5 nM
ℓₒₙ 1.2 vs 2.7 ×10⁸ M⁻¹s⁻¹
Defines intermediate potency and slower kinetics; supports receptor residence time studies.
Embryonic mouse muscle nAChR, patch-clamp.
Receptor Pharmacology Binding Kinetics nAChR Antagonism

Hemodynamic Profile vs. Atracurium and Vecuronium

A direct comparative study in children quantified the hemodynamic changes following administration of intubating doses. d-Tubocurarine (0.8 mg/kg) caused a significant elevation in heart rate of +31% to +34.9% and a transient lowering of systolic blood pressure of -9.3%. In contrast, atracurium (0.4 mg/kg) and vecuronium (0.07 mg/kg) showed no significant change in heart rate or blood pressure from baseline. Pancuronium (0.12 mg/kg) caused the greatest tachycardia (+29.8% to +38.6%) and hypertension (+10.8% to +14.8%) [1].

Hemodynamics
Head-to-head
d-TC Heart Rate +31 to +34.9%
Atracurium HR No significant change
d-TC BP −9.3% systolic (transient)
Unique profile supports off-target histamine release and ganglionic blockade research.
Pediatric cohort, pre-intubation measurements.
Cardiovascular Pharmacology Hemodynamics Adverse Drug Effects

Defasciculant Efficacy vs. Atracurium

In a randomized, double-blind trial, pretreatment with d-tubocurarine (DTC) 0.05 mg/kg prior to succinylcholine administration reduced the incidence of fasciculations to 12%, compared to 46% with atracurium (ATR) 0.025 mg/kg and 79% with saline placebo (NS) [1]. The study concluded that DTC is a better defasciculant than ATR. However, for the prevention of postoperative myalgia (POM), 85% of ATR patients were pain-free on day 1, compared to 59% for DTC and 43% for NS, indicating a different efficacy profile for these two outcomes [1].

Defasciculation
Head-to-head
Fasciculations (d-TC) 12%
Fasciculations (Atracurium) 46%
POM-free Day 1 (d-TC) 59%
Differential fasciculation and myalgia endpoints highlight distinct NMJ interactions for mechanistic studies.
Outpatient laparoscopy, succinylcholine model.
Neuromuscular Blockade Precurarization Fasciculations

Receptor Selectivity vs. Bisbenzylisoquinoline Alkaloids

In a comparative radioligand binding and functional study, d-tubocurarine (d-TC) demonstrated significantly higher potency at the Torpedo californica muscle-type nAChR (IC50 = 0.39 μM) compared to the novel bisbenzylisoquinoline alkaloids BBIQA1, BBIQA2, and BBIQA3 (IC50s = 26.3, 8.75, and 17.0 μM, respectively). Furthermore, at the 5-HT3 serotonin receptor, BBIQA1 and BBIQA2 were 5- and 87-fold less potent than d-TC (IC50 = 22.63 nM) [1]. This demonstrates that subtle structural variations within the same chemical class lead to orders-of-magnitude differences in receptor subtype selectivity.

Receptor Selectivity
Head-to-head
d-TC nAChR IC₅₀ 0.39 µM
BBIQA2 nAChR IC₅₀ 8.75 µM
d-TC 5-HT₃R IC₅₀ 22.63 nM
Broad Cys-loop receptor potency provides benchmark for structure-selectivity mapping.
Radioligand binding, Xenopus oocyte electrophysiology.
Receptor Pharmacology Structure-Activity Relationship Bisbenzylisoquinoline Alkaloids

Intubation Onset Speed vs. Atracurium and Vecuronium

A clinical comparison in 75 patients found that adequate facilitation for endotracheal intubation was observed two minutes after administration of atracurium and vecuronium, whereas intubation was difficult when using d-tubocurarine or pancuronium [1]. This is consistent with the class understanding that d-tubocurarine has a slower onset of action compared to intermediate-acting agents like atracurium and vecuronium, and particularly when compared to the rapid onset of rocuronium (1-2 minutes) [2].

Onset Speed
Head-to-head
d-Tubocurarine Difficult at 2 min
Atracurium/Vecuronium Adequate at 2 min
Slower onset profile explains replacement for rapid intubation; useful for onset kinetics studies.
Clinical intubation condition scoring.
Anesthesiology Endotracheal Intubation Onset of Action

Tubocurarine: Key Procurement-Driven Application Scenarios


Neuromuscular Junction Research: Prototype Antagonist

Tubocurarine's established kinetic parameters (IC50 = 41 ± 2 nM, ℓon = 1.2 × 10^8 M^-1 s^-1, ℓoff = 5.9/s) and its role as the classic competitive antagonist at the nAChR make it an indispensable reference compound [1]. It is used as a positive control to benchmark new compounds in electrophysiology studies (e.g., patch-clamp, two-electrode voltage-clamp) and in radioligand binding assays to define the orthosteric binding site [2]. Its distinct, slower kinetics compared to pancuronium allow researchers to probe the relationship between receptor residence time and physiological effect.

Long-Acting Neuromuscular Blockade Model Calibration

For preclinical research requiring a sustained, reversible neuromuscular blockade—such as in studies of mechanical ventilation, muscle physiology, or surgical models in animals—tubocurarine's long duration of action (>60 minutes recovery time) is a key attribute [3]. This allows for stable experimental conditions over extended periods without the need for repeated dosing, which is critical for maintaining physiological homeostasis and reducing experimental variability. Its well-characterized pharmacokinetic profile in various species provides a reliable baseline for these studies.

Histamine Release & Ganglionic Blockade Investigation

The quantifiable hemodynamic effects of tubocurarine—specifically the tachycardia (+31-34.9%) and transient hypotension (-9.3% drop in SBP)—provide a reliable, dose-dependent model for studying mast cell histamine release and autonomic ganglionic blockade [4]. Researchers can use tubocurarine as a tool compound to induce these off-target effects and then evaluate the efficacy of prophylactic antihistamines or study the underlying signaling pathways, which are important for understanding adverse drug reactions of other basic compounds.

Cys-Loop Receptor SAR Studies

Tubocurarine's unique potency profile at multiple Cys-loop receptors—including muscle-type nAChR (IC50 = 0.39 μM), α7 nAChR (IC50 = 7.77 μM), and 5-HT3AR (IC50 = 22.63 nM)—makes it a versatile pharmacological probe [2]. It serves as a critical comparator for novel bisbenzylisoquinoline alkaloids and other ligand classes, allowing medicinal chemists to map the structural determinants of receptor subtype selectivity. The quantitative differences in potency (e.g., 5- to 87-fold greater potency at 5-HT3R than related alkaloids) provide a clear benchmark for assessing the success of new analog design.

Application
Selection Property
Validation Focus
Neuromuscular junction research – prototype antagonist
Established nAChR competitive antagonist with defined kinetics
Benchmark for electrophysiology and radioligand binding assays
Long-acting neuromuscular blockade model calibration
Extended recovery time (>60 min reported)
Sustained reversible blockade in preclinical surgical models
Histamine release & ganglionic blockade investigation
Quantifiable hemodynamic off-target effects (tachycardia, hypotension)
Dose-dependent model for mast cell degranulation and autonomic studies
Cys-loop receptor SAR studies
Potency across muscle-type nAChR, α7 nAChR, and 5-HT₃R
Selectivity mapping for bisbenzylisoquinoline analog design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubocurarine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.